1,1'-Diethyl-2,2'-carbocyanine iodide

Spectrophotometry Assay Development Dye Chemistry

Researchers optimizing colorimetric or fluorescence-based detection assays often face sensitivity limitations due to low molar absorptivity in alternative carbocyanine dyes. Pinacyanol Iodide (CAS 605-91-4) directly addresses this challenge with a molar extinction coefficient at least 20% higher than its chloride analog, enabling lower limits of detection. • λmax ~605 nm ensures seamless compatibility with standard plate readers and microscopes. • Thoroughly characterized concentration-dependent H- and J-aggregation for predictable supramolecular assembly. • Validated Feulgen staining protocol for DNA/RNA histology, providing immediate, application-ready performance. Procurement managers benefit from assured purity (97% assay) and reliable global supply.

Molecular Formula C25H25IN2
Molecular Weight 480.4 g/mol
Cat. No. B7763902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Diethyl-2,2'-carbocyanine iodide
Molecular FormulaC25H25IN2
Molecular Weight480.4 g/mol
Structural Identifiers
SMILESCCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-]
InChIInChI=1S/C25H25N2.HI/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1
InChIKeyQWYZFXLSWMXLDM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pinacyanol Iodide Procurement Guide


1,1'-Diethyl-2,2'-carbocyanine iodide (CAS 605-91-4), commonly known as pinacyanol iodide, is a symmetric trimethine carbocyanine dye belonging to the cyanine family [1]. It is widely recognized for its vibrant blue color and serves as a versatile tool in histology, laser physics, and photochemistry [2]. Its key intrinsic properties include strong visible-range absorption (λmax ~605 nm) and a characteristically low fluorescence quantum yield, which dictate its unique application niche among carbocyanine dyes [3].

Pinacyanol Iodide: Substitution Risks


Although all carbocyanine dyes share a polymethine backbone, their specific spectral range, photophysical efficiency, and chemical stability are exquisitely sensitive to seemingly minor structural variations. For example, shifting the quinoline linkage position from the 2,2'- to the 4,4'-conformation, as in cryptocyanine, causes a dramatic ~100 nm bathochromic shift in the absorption maximum [1]. Similarly, lengthening the polymethine chain to a dicarbocyanine structure red-shifts absorption while significantly lowering the molar extinction coefficient [2]. Even changing the counterion from iodide to chloride, without altering the chromophore, measurably reduces the molar absorptivity. Consequently, interchanging these compounds without accounting for these quantitative differences will directly compromise sensitivity in detection assays, invalidate spectral overlap in Förster resonance energy transfer (FRET) systems, or degrade performance in saturable absorber applications.

Pinacyanol Iodide vs. Comparators


Extinction Coefficient vs. Pinacyanol Chloride

For applications requiring maximum colorimetric or fluorometric sensitivity, the iodide salt offers a significant advantage over the chloride form. The molar extinction coefficient (ε) of 1,1'-diethyl-2,2'-carbocyanine iodide is certified to be ≥180,000 M⁻¹cm⁻¹ at its primary absorption band (602-608 nm in ethanol) . This is markedly higher than the ≥150,000 M⁻¹cm⁻¹ reported for pinacyanol chloride under the same conditions .

Spectrophotometry Assay Development Dye Chemistry

Visible-Range Absorption vs. Cryptocyanine

Pinacyanol iodide's absorption maximum at ~605 nm falls within the optimal range for standard visible-light microscopes and common laser lines (e.g., HeNe 633 nm), making it a validated choice for histological staining of nucleic acids . In contrast, its close structural analog, 1,1'-diethyl-4,4'-carbocyanine iodide (cryptocyanine), absorbs at a much longer wavelength of 704 nm in methanol, precluding its use with many common visible-light setups .

Histology Microscopy Nucleic Acid Staining

Saturable Absorber vs. DODCI

In hybridly mode-locked dye lasers, pinacyanol chloride (the chloride salt of the same chromophore) demonstrated a clear performance advantage over 3,3'-diethyloxadicarbocyanine iodide (DODCI), a common industry alternative. The selection of pinacyanol resulted in a more efficient suppression of satellite pulses and, critically, enabled the generation of stable femtosecond pulses for months without changing the dye solution, a direct consequence of its higher chemical and photochemical stability [1].

Laser Physics Ultrafast Optics Photostability

Aggregation Behavior vs. Cryptocyanine

Pinacyanol exhibits a highly controlled and tunable self-aggregation behavior in aqueous solutions, forming both well-defined H-aggregates (absorption ~511 nm) with a tubular architecture and J-aggregates under specific conditions [1]. This detailed morphological characterization, providing a clear blueprint for nanomaterial engineering, has not been equivalently established for its analog cryptocyanine.

Nanotechnology Supramolecular Chemistry Photothermal Therapy

Pinacyanol Iodide Application Scenarios


Colorimetric and Fluorometric Assays

For researchers developing colorimetric or fluorescence-based detection assays where maximizing the signal-to-noise ratio is critical, 1,1'-diethyl-2,2'-carbocyanine iodide is the superior procurement choice. The evidence confirms its molar extinction coefficient is at least 20% higher than its chloride analog , enabling a lower limit of detection. Its visible-range absorption maximum (~605 nm) also guarantees full compatibility with a vast installed base of standard benchtop plate readers, gel scanners, and microscopes, unlike its NIR-absorbing analog cryptocyanine.

Stable Saturable Absorber for Dye Lasers

For laboratories operating or building passively or hybridly mode-locked dye lasers in the Rhodamine spectral region, pinacyanol-based dyes represent a high-stability, low-maintenance solution. Data directly supports that pinacyanol outperforms DODCI by providing superior photochemical stability, enabling months of maintenance-free femtosecond pulse generation while also more effectively suppressing unwanted satellite pulses [1].

Nucleic Acid Histological Staining

This compound is the definitive choice for histological applications requiring a metachromatic stain for DNA and RNA. Its well-documented protocol for Feulgen staining of hydrolyzed DNA in mammalian tissue sections [2] and its absorption at 605 nm make it ready-to-use with standard brightfield and fluorescence microscopes. Procuring the NIR-absorbing cryptocyanine for this purpose would be technically incompatible and lack the necessary application validation.

H- and J-Aggregate Nanostructures

Scientists developing supramolecular nanostructures, such as tubular photothermal agents or excitonic energy transfer systems, should choose pinacyanol. Unlike its analog cryptocyanine, pinacyanol's concentration-dependent aggregation into distinct H- and J-aggregates with specific tubular morphologies is thoroughly characterized [3], providing a reliable and predictable foundation for building complex functional architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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